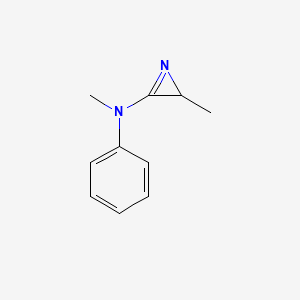

N,2-Dimethyl-N-phenyl-2H-aziren-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

74052-10-1 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

N,2-dimethyl-N-phenyl-2H-azirin-3-amine |

InChI |

InChI=1S/C10H12N2/c1-8-10(11-8)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

GRDFTDRYBVVXFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=N1)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Insights of N,2 Dimethyl N Phenyl 2h Aziren 3 Amine

Fundamental Reactivity Derived from Ring Strain

The defining feature of the 2H-azirine ring is its significant strain energy, a consequence of the acute bond angles within the three-membered ring, which deviate substantially from the ideal values for sp² and sp³ hybridized atoms. This inherent instability is the primary driving force behind the characteristic reactions of N,2-Dimethyl-N-phenyl-2H-aziren-3-amine. Reactions that lead to the opening of the azirine ring are energetically favorable as they relieve this strain. The presence of the double bond within the three-membered ring further contributes to the strain and provides a site for chemical attack.

Dual Role as Nucleophile and Electrophile

This compound exhibits ambiphilic character, capable of reacting as both a nucleophile and an electrophile. The lone pair of electrons on the exocyclic nitrogen atom of the amino group, as well as the ring nitrogen, can participate in nucleophilic attacks. Conversely, the C=N double bond is susceptible to attack by nucleophiles at the C3 carbon, demonstrating the electrophilic nature of the azirine ring. This dual reactivity allows for a wide range of chemical transformations.

3-Amino-2H-azirines are generally considered more reactive nucleophiles than their 3-aryl-2H-azirine counterparts due to the electron-donating nature of the amino group. nih.gov

Modes of Azirine Ring Cleavage and Derived Reactive Intermediates

The cleavage of the strained azirine ring is a central theme in the chemistry of this compound. This can be initiated thermally, photochemically, or through chemical reagents, leading to the formation of distinct reactive intermediates and subsequent unique reaction pathways.

Thermal Ring Cleavage: Formation of Vinyl Nitrenes and Subsequent Ring Expansion Reactions

Upon heating, 2H-azirines can undergo thermal ring cleavage. This process typically involves the cleavage of the weakest bond in the ring, the C-C single bond, to form a vinyl nitrene intermediate. These highly reactive vinyl nitrenes can then undergo a variety of subsequent reactions, most notably ring expansion to form larger heterocyclic systems or insertion reactions. For instance, the thermal decomposition of phenyl azidoformate, a related nitrogen-containing compound, leads to different products than its photolytic decomposition, highlighting the distinct pathways of these two modes of activation. nih.gov

| Reaction Condition | Intermediate | Typical Subsequent Reactions |

|---|---|---|

| Thermal (Heating) | Vinyl Nitrene | Ring expansion, Insertion reactions |

Photochemical Ring Cleavage: Generation of Nitrile Ylides and 1,3-Dipolar Cycloadditions

Photolysis of 2H-azirines, including this compound, provides an alternative pathway for ring cleavage. Irradiation with ultraviolet light typically leads to the cleavage of the C-C bond, resulting in the formation of a nitrile ylide. Nitrile ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This photochemical generation of nitrile ylides is a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. nih.gov

| Reaction Condition | Intermediate | Typical Subsequent Reactions |

|---|---|---|

| Photochemical (UV light) | Nitrile Ylide | 1,3-Dipolar cycloaddition |

Differential Cleavage of C-C, C=N, and C-N Bonds

The selective cleavage of the C-C, C=N, or C-N bond in the azirine ring is a key aspect of its reactivity and can be influenced by the reaction conditions and the nature of the substituents.

C-C Bond Cleavage: As mentioned, this is the typical pathway in thermal and photochemical reactions, leading to vinyl nitrenes and nitrile ylides, respectively.

C=N Bond Cleavage: Nucleophilic addition to the C=N bond is a common reaction, leading to the formation of aziridine (B145994) intermediates. These aziridines can be stable or undergo further reactions.

C-N Bond Cleavage: Cleavage of the C-N single bond is also possible, particularly in the presence of acids, which protonate the ring nitrogen and facilitate ring opening. In some instances, one azirine molecule can undergo C-C bond cleavage while another undergoes C=N bond cleavage in the same reaction mixture, leading to complex dimerization products. nih.gov

Acid-Catalyzed Reactions and Amidinium-Intermediate Formation

In the presence of Brønsted or Lewis acids, 3-amino-2H-azirines undergo protonation or coordination at the ring nitrogen atom. This activation facilitates the cleavage of the C-N single bond, leading to the formation of a stabilized vinyl-substituted amidinium ion. This amidinium intermediate is a key species that can undergo various subsequent transformations, including ring enlargement reactions.

A notable example is the reaction of the closely related 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine with boron trifluoride (BF₃), a Lewis acid. This reaction proceeds through an amidinium intermediate and results in a ring enlargement to form a 2-amino-3H-indolium tetrafluoroborate (B81430) in high yield. Subsequent hydrolysis of this product can lead to the formation of a 2,3-dihydro-indol-2-one. This transformation highlights the utility of acid-catalyzed rearrangements of 3-amino-2H-azirines in the synthesis of more complex heterocyclic systems.

| Reactant | Acid Catalyst | Intermediate | Product |

|---|---|---|---|

| 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine | Boron trifluoride (BF₃) | Amidinium ion | 2-Amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate |

Specific Reaction Pathways and Substrate Interactions

Nucleophilic Addition Reactions with Oxygen, Sulfur, Nitrogen, and Carbon Nucleophiles

The carbon-nitrogen double bond in 2H-azirines, such as this compound, is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse range of functionalized aziridines and other nitrogen-containing heterocycles. mdpi.com

The addition of oxygen and sulfur nucleophiles to 2H-azirines provides a regioselective route to α-aminophosphine oxides and phosphonates. mdpi.com The nature of the nucleophile dictates the final product. For instance, aliphatic alcohols lead to the formation of α-aminophosphine oxide and phosphonate (B1237965) acetals through the N–C3 ring opening of the intermediate aziridine. mdpi.com Similarly, the addition of sulfur nucleophiles offers a practical pathway to allylic α-aminophosphine oxides and phosphonates. mdpi.com

Nitrogen nucleophiles, including primary and secondary amines, readily react with the electrophilic carbon of the C=N bond. youtube.comlibretexts.org The initial nucleophilic attack results in the formation of a tetrahedral intermediate, which can then undergo further transformations. libretexts.org For example, reactions with primary amines can lead to the formation of imines, while secondary amines can yield enamines. libretexts.org

Carbon nucleophiles, such as organolithium and organomagnesium reagents, can also add to the C=N bond, enabling the synthesis of α-tertiary amines through iterative additions. nih.gov This process involves the initial 1,2-addition of an organolithium reagent to form an anionic hemiaminal intermediate, which is then trapped and further reacted with a second nucleophile. nih.gov

A summary of representative nucleophilic addition reactions is presented below:

| Nucleophile Type | Reagent Example | Product Type |

| Oxygen | Methanol, Ethanol | α-Aminophosphine oxide and phosphonate acetals |

| Sulfur | Thiols, Benzenethiols | Allylic α-aminophosphine oxides and phosphonates |

| Nitrogen | Primary amines, Secondary amines | Imines, Enamines |

| Carbon | Organolithium reagents, Grignard reagents | α-Tertiary amines |

Cycloaddition Reactions (e.g., with Azodicarboxylates, Isocyanates, Olefins)

2H-azirines can function as dipolarophiles or, upon ring-opening to azomethine ylides, as 1,3-dipoles in cycloaddition reactions. These reactions are powerful tools for the construction of various heterocyclic systems.

While direct cycloaddition of this compound with azodicarboxylates, isocyanates, and olefins is a plausible reaction pathway for 2H-azirines, the generation of an azomethine ylide intermediate often precedes the cycloaddition. This intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile.

For example, the reaction of 2H-azirine-2-carboxylates can lead to the formation of an azomethine ylide, which then participates in a 1,3-dipolar cycloaddition with a second azirine molecule. nih.gov This type of reaction highlights the dual role of azirines as both the precursor to the 1,3-dipole and the dipolarophile.

Oxidative Cyclodimerization Reactions

An interesting and unconventional reaction of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to yield pyrimidine-4,6-dicarboxylates. nih.govnih.gov This transformation occurs when heated with triethylamine (B128534) in the presence of air. nih.govnih.gov

The mechanism of this reaction is complex and involves several key steps. It is initiated by the slow oxidation of triethylamine by air, which generates N,N-diethylhydroxylamine in low concentrations. nih.govnih.gov This hydroxylamine (B1172632) then acts as a nucleophile, adding to the azirine to form an (aminooxy)aziridine intermediate. This intermediate subsequently opens to form an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine-2-carboxylate. nih.gov In this process, one azirine molecule formally undergoes cleavage of the C-C bond, while the other experiences cleavage of the C=N bond. nih.gov The presence of a radical initiator can accelerate this reaction. nih.govnih.gov

Reactions with Thiocarboxylic Acids

The interaction of this compound with thiocarboxylic acids represents a specific case of nucleophilic addition, where the sulfur atom of the thiocarboxylic acid acts as the nucleophile. This reaction would be expected to proceed via the initial attack of the sulfur on the electrophilic carbon of the azirine's C=N bond. This would lead to the formation of a tetrahedral intermediate, which could then undergo further rearrangement or ring-opening to yield various thio-functionalized products. The specific outcome would likely depend on the reaction conditions and the structure of the thiocarboxylic acid.

Reactions with Carbon Disulfide

The reaction of this compound with carbon disulfide is another example of a nucleophilic addition. Amines are known to react with carbon disulfide to form dithiocarbamates. researchgate.netresearchgate.net This reaction is typically initiated by the nucleophilic attack of the amine on the carbon of carbon disulfide. nih.gov In the context of this compound, the amino group would be the reactive site.

The initial product of this reaction would be a dithiocarbamic acid derivative. These intermediates can be valuable building blocks for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. researchgate.net The reaction conditions, such as the presence of a base, can influence the stability and subsequent transformations of the dithiocarbamate (B8719985) intermediate. researchgate.net

Ring Enlargement Reactions (e.g., to 2,3-Dihydroindol-2-ones)

Ring expansion reactions of azirine derivatives can lead to the formation of larger heterocyclic systems. While the direct conversion of this compound to 2,3-dihydroindol-2-ones is not explicitly detailed in the provided context, analogous ring expansions are known for other strained ring systems. For instance, 2-azido-2-phenyl-indan-1,3-dione undergoes a ring expansion to form 3-amino-2,3-dihydroisoquinoline-1,4-diones. researchgate.net

The synthesis of 2,3-dihydroindol-2-ones, also known as oxindoles, can be achieved through various synthetic routes. nih.gov One modular method involves the Eschenmoser coupling reaction of 3-bromooxindoles with thioamides. nih.gov Another approach involves the reduction of corresponding indole (B1671886) derivatives. nih.gov While a direct ring enlargement from this compound to a 2,3-dihydroindol-2-one is a plausible transformation, it would likely involve a complex rearrangement cascade initiated by ring-opening of the strained azirine.

Applications of N,2 Dimethyl N Phenyl 2h Aziren 3 Amine in Advanced Organic Synthesis

The "Azirine/Oxazolone Method" in Peptide Synthesis

A robust protocol known as the "azirine/oxazolone method" leverages the reactivity of 2H-azirin-3-amines for the efficient formation of peptide bonds, particularly those involving challenging α,α-disubstituted amino acids. nih.govresearchgate.net This method provides a superior alternative to conventional coupling techniques, especially for incorporating residues that can hinder standard condensation reactions. nih.govuzh.ch The protocol is valued for its high yields and the absence of a need for additional, and often expensive, coupling reagents. nih.govresearchgate.net

The mechanism for the coupling of an N-protected amino acid or peptide acid with a 2H-azirin-3-amine, such as N,2-Dimethyl-N-phenyl-2H-aziren-3-amine, is a well-defined, multi-step process that proceeds without a coupling reagent. sci-hub.box The reaction pathway is initiated by the protonation of the azirine's ring nitrogen (N(1)) by the carboxylic acid of the incoming peptide segment. This is followed by a nucleophilic attack of the resulting carboxylate on the C(2) of the protonated azirine ring. sci-hub.box

This attack leads to the formation of a transient aziridine (B145994) intermediate, which subsequently undergoes a ring-enlargement to form a zwitterionic oxazolidinone imine. sci-hub.box The final step involves the ring opening of this intermediate to yield the new, elongated peptide amide. sci-hub.box This entire sequence occurs smoothly and efficiently, with reported coupling yields ranging from 75% to nearly quantitative. sci-hub.box

The high efficiency of this method makes it particularly suitable for the synthesis of sterically demanding peptides, where traditional methods might fail or give low yields. researchgate.net

Historically, the "azirine/oxazolone method" was first developed and optimized for classical solution-phase peptide synthesis. nih.govspringernature.com In this approach, the N-protected amino acid or peptide is dissolved in an appropriate solvent, such as THF or CH₂Cl₂, and the 2H-azirin-3-amine is added directly to the solution. The reaction is typically stirred at room temperature until completion. sci-hub.box

A key feature of this methodology is the two-step elongation cycle. After the initial coupling reaction forms a new peptide with a C-terminal N-methyl-N-phenylamide, this amide group can be selectively hydrolyzed under acidic conditions. uzh.ch This hydrolysis regenerates a C-terminal carboxylic acid, allowing for a subsequent coupling step. This second step often proceeds via an intermediate 1,3-oxazol-5(4H)-one, which is then coupled with another amino acid ester to further extend the peptide chain. uzh.ch This iterative process of azirine coupling followed by selective hydrolysis allows for the stepwise construction of complex peptide sequences in solution. uzh.ch

Table 1: Representative Peptide Couplings via Solution-Phase Azirine/Oxazolone Method

| N-Protected Acid | Azirine Synthon | Product | Yield (%) |

| Z-Aib-OH | 2,2,N-trimethyl-N-phenyl-2H-azirin-3-amine | Z-(Aib)₂-N(Me)Ph | Quantitative |

| Z-Val-OH | Methyl 2,2-dimethyl-2H-azirine-3-(3-hydroxyprolinate) | Z-Val-Aib-Hyp(OBn)-OMe | 96 |

| Z-Gln-OH | Methyl 2,2-dimethyl-2H-azirine-3-(3-hydroxyprolinate) | Z-Gln-Aib-Hyp(OBn)-OMe | 88 |

| Z-Thr(OBn)-OH | Methyl 2,2-dimethyl-2H-azirine-3-prolinate | Z-Thr(OBn)-Aib-Pro-OMe | 75 |

Data compiled from published synthesis reports. sci-hub.boxuzh.ch

The efficiency of the azirine/oxazolone method prompted its adaptation for solid-phase peptide synthesis (SPPS), a technique that simplifies the purification process and allows for automation. uzh.chresearchgate.netbachem.com In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, and excess reagents and by-products are removed by simple filtration and washing. nih.govbachem.com

In the solid-phase adaptation of the azirine/oxazolone method, the resin-bound peptide with a free C-terminal acid is treated with the 2H-azirin-3-amine synthon. uzh.ch This reaction directly incorporates the new amino acid residue onto the solid support without the need for pre-activation or coupling additives. researchgate.net This approach has been successfully employed to synthesize segments of naturally occurring peptaibols, which are rich in sterically hindered amino acids. uzh.chresearchgate.net The method has proven effective for introducing not only α-aminoisobutyric acid (Aib) but also other α,α-disubstituted residues like 1-aminocyclopentane-1-carboxylic acid and α-methylphenylalanine onto a solid support. uzh.chnih.gov

This compound as a Synthon for α,α-Disubstituted Glycines

One of the most significant applications of 2H-azirin-3-amines is their function as synthetic equivalents, or "synthons," for α,α-disubstituted glycines (also known as α,α-disubstituted α-amino acids). nih.govresearchgate.netnih.gov These non-proteinogenic amino acids are of great interest because their unique steric bulk imposes significant conformational constraints on the peptide backbone. wikipedia.org

The compound 2,2,N-trimethyl-N-phenyl-2H-azirin-3-amine, a close analog of the title compound, serves as a highly effective synthon for α-aminoisobutyric acid (Aib), the simplest α,α-disubstituted glycine. researchgate.netuzh.ch Aib is a component of many naturally occurring antimicrobial peptides, known as peptaibols, and is a powerful helix-inducing residue. wikipedia.orgscience.gov

The use of the azirine synthon provides a straightforward and efficient route for incorporating Aib into a growing peptide chain. nih.govuzh.ch The reaction proceeds smoothly where conventional methods might be sluggish due to the steric hindrance of the Aib residue. researchgate.net The "azirine/oxazolone method" has been used to prepare oligopeptides containing multiple, sequential Aib residues, demonstrating its utility in synthesizing these challenging sequences. uzh.ch

The incorporation of α,α-disubstituted glycines, such as Aib, using azirine synthons is a key strategy for the synthesis of conformationally restricted peptides. nih.govnih.gov The gem-dimethyl group of an Aib residue sterically limits the possible values of the peptide backbone's dihedral angles (φ and ψ), forcing the peptide to adopt well-defined secondary structures. wikipedia.org

Specifically, Aib residues are strong inducers of helical conformations, particularly the 3₁₀-helix, and are known to stabilize β-turns. uzh.chnih.govwikipedia.org By strategically placing Aib units within a peptide sequence, chemists can control its three-dimensional shape. This conformational control is crucial in medicinal chemistry for designing peptides with enhanced stability, receptor affinity, and specific biological activities. nih.gov The azirine/oxazolone method provides a reliable tool to access these structurally complex and biologically interesting molecules. nih.gov

Preparation of Cyclopeptides and Cyclodepsipeptides

3-Amino-2H-azirines, including this compound, serve as efficient synthons for α,α-disubstituted α-amino acids, which are crucial components in the synthesis of cyclopeptides and cyclodepsipeptides. uzh.ch The incorporation of these non-proteinogenic amino acids imposes significant conformational constraints on the peptide backbone, often inducing the formation of stable β-turns or helical structures. uzh.chuzh.ch

The "azirine/oxazolone method" is a prominent strategy employed for the synthesis of these cyclic structures. uzh.ch This method involves the reaction of a 3-amino-2H-azirine with an N-protected amino acid or peptide fragment. The high reactivity of the azirine, driven by the release of ring strain, facilitates peptide bond formation. Subsequent intramolecular cyclization, often proceeding through a 2-oxazolin-5-one intermediate, yields the desired cyclopeptide or cyclodepsipeptide. uzh.ch This methodology has been successfully applied to the preparation of various cyclic peptides, demonstrating its broad scope. uzh.chuzh.ch The presence of α,α-disubstituted amino acids derived from the azirine is particularly valuable in constructing conformationally restricted cyclic peptides. uzh.ch For instance, the synthesis of cyclic tetrapeptides, which can be challenging due to ring strain, is facilitated by the inclusion of turn-inducing residues like those derived from 3-amino-2H-azirines. nih.gov

| Precursor Type | Key Intermediate | Product Class | Significance |

| 3-Amino-2H-azirine | 2-Oxazolin-5-one | Cyclopeptides | Introduction of conformational constraints |

| 3-Amino-2H-azirine | 2-Oxazolin-5-one | Cyclodepsipeptides | Access to structurally diverse macrocycles |

Utility in the Synthesis of Heterocyclic α-Amino Acids

This compound and its analogs are instrumental in the synthesis of various heterocyclic α-amino acids. These compounds are valuable building blocks for creating novel peptides and other biologically active molecules. The azirine/oxazolone method is again a key synthetic strategy, enabling the coupling of the azirine with a suitable acid to form a dipeptide containing a heterocyclic α-amino acid. uzh.ch

For example, heterospirocyclic 3-(N-methyl-N-phenylamino)-2H-azirines have been utilized as synthons for six-membered heterocyclic 4-amino-4-carboxylic acids incorporating piperidine, tetrahydropyran, or tetrahydrothiopyran (B43164) rings. uzh.ch The resulting di- and tripeptides containing these heterocyclic α-amino acids have been shown to stabilize β-turn conformations. uzh.ch

The synthesis of sulfur-containing heterocyclic α-amino acids has also been achieved using spiroheterocyclic 2H-azirin-3-amines derived from tetrahydrothiophene-3-one and tetrahydrothiopyran-4-one. uzh.ch These azirine synthons react with N-protected α-amino acids to produce oligopeptides containing novel, conformationally restricted sulfur-heterocyclic α,α-disubstituted α-amino acids. uzh.ch

| Azirine Precursor | Resulting Heterocyclic α-Amino Acid | Application |

| Heterospirocyclic 3-(N-methyl-N-phenylamino)-2H-azirine | Piperidine-based α-amino acid | Inducing β-turns in peptides |

| Heterospirocyclic 3-(N-methyl-N-phenylamino)-2H-azirine | Tetrahydropyran-based α-amino acid | Peptide secondary structure stabilization |

| Spiroheterocyclic 2H-azirin-3-amine (from Tetrahydrothiophene-3-one) | Thiolane-based α-amino acid | Synthesis of conformationally restricted oligopeptides |

| Spiroheterocyclic 2H-azirin-3-amine (from Tetrahydrothiopyran-4-one) | Thiane-based α-amino acid | Building blocks for novel sulfur-containing heterocycles |

Broader Role in the Construction of Diverse Heterocyclic Systems

The utility of this compound and related compounds extends beyond peptide synthesis to the construction of a wide variety of heterocyclic systems. iucr.org The high reactivity of the strained three-membered ring allows for diverse ring-opening and ring-expansion reactions, leading to the formation of new N-heterocycles. uzh.chuzh.ch

The reaction of 3-amino-2H-azirines is often initiated by protonation, which activates the molecule for nucleophilic attack. iucr.orgnih.gov Subsequent ring expansion of the resulting iminiumaziridine intermediate typically forms a zwitterionic species. uzh.ch The fate of this intermediate depends on the nature of the substituents and the reaction conditions, leading to various stabilized N-heterocyclic compounds through processes like water elimination, ring enlargement, or rearrangement. uzh.ch

Reactions with NH-acidic heterocycles have been shown to produce a variety of adducts with interesting structural diversity. uzh.ch For instance, the reaction with 3,3-disubstituted azetidine-2,4-diones (malonimides) yields 1,4-diazepine derivatives. iucr.orgnih.gov The versatility of 3-amino-2H-azirines is further demonstrated by their reactions with heterocumulenes, which also result in the formation of new heterocyclic compounds. uzh.ch The ability of vinyl azides, precursors to 2H-azirines, to decompose into nitrenes or 2H-azirines under thermal or photochemical conditions has been widely used to synthesize a variety of N-heterocycles. nih.gov

| Reactant | Resulting Heterocycle | Reaction Type |

| NH-acidic heterocycles | Various N-heterocyclic compounds | Ring-expansion, rearrangement |

| 3,3-Disubstituted azetidine-2,4-diones | 1,4-Diazepine derivatives | Ring-expansion |

| Heterocumulenes | Various heterocyclic compounds | Cycloaddition/Rearrangement |

Derivatives and Analogues of N,2 Dimethyl N Phenyl 2h Aziren 3 Amine

Design and Synthesis of Substituted 2H-Azirine-3-amines

The synthesis of substituted 2H-azirine-3-amines can be achieved through several established methods for 2H-azirine formation, adapted for the introduction of an amino group at the 3-position. Key synthetic strategies include the Neber rearrangement, the decomposition of vinyl azides, and the oxidative cyclization of enamines.

One common approach involves the reaction of α-chloro ketoximes with primary or secondary amines. The subsequent base-mediated cyclization yields the corresponding 3-amino-2H-azirine. Another versatile method is the reaction of amide enolates with diphenylphosphorochloridate.

Recent research has focused on creating novel 3-amino-2H-azirine derivatives by introducing various substituents on the exocyclic amine or at the C2 position of the azirine ring. For instance, new chiral 3-amino-2H-azirines have been synthesized as racemates or mixtures of diastereoisomers, where a chiral residue is incorporated into the exocyclic amine. nih.gov These syntheses often involve non-stereospecific reactions during the formation of the azirine ring. nih.gov

The following table summarizes some of the synthetic methods for preparing substituted 2H-azirines:

| Synthetic Method | Precursors | Key Features | Reference |

| Neber Rearrangement | Ketoxime tosylates | Base-mediated rearrangement | semanticscholar.org |

| Vinyl Azide (B81097) Decomposition | Vinyl azides | Thermolysis or photolysis | semanticscholar.org |

| Enamine Oxidative Cyclization | Enamines | Oxidation with reagents like PIDA | wikipedia.org |

| From Amide Enolates | Amide enolates and diphenylphosphorochloridate | Versatile for novel derivatives | uzh.ch |

These methods have enabled the synthesis of a library of 3-amino-2H-azirines with diverse substitution patterns, which are valuable for further synthetic transformations and biological evaluation.

Enantioselective Synthesis and Applications of Optically Active 2H-Azirine-3-amines

The development of enantioselective routes to optically active 2H-azirine-3-amines is a significant area of research, as these compounds are valuable synthons for enantiomerically pure α,α-disubstituted amino acids. researchgate.net The inherent chirality of 2,2-disubstituted 3-amino-2H-azirines makes their stereoselective synthesis a key challenge.

One of the primary challenges is the separation of enantiomers or diastereomers, which is often a necessary step when direct asymmetric synthesis is not feasible. researchgate.net For example, when a chiral auxiliary is attached to the exocyclic amine, the resulting diastereomers can sometimes be separated by chromatographic or crystallization techniques. nih.gov The crystallization of palladium(II) chloride complexes has also been explored as a method for separating diastereoisomeric 3-amino-2H-azirines. nih.gov

While the direct enantioselective synthesis of 3-amino-2H-azirines is still an evolving field, related classes of compounds, such as 2H-azirine-3-carboxylates, have seen successful asymmetric syntheses. uzh.ch Methodologies developed for these related compounds, such as the dehydrochlorination of chiral 2-chloroaziridine-2-carboxylates, could potentially be adapted for the synthesis of optically active 3-amino-2H-azirines. uzh.ch

The applications of optically active 2H-azirine-3-amines are primarily in the synthesis of chiral building blocks. They can undergo ring-opening reactions to produce enantiomerically pure α,α-disubstituted amino acids, which are important components of peptides and other biologically active molecules. researchgate.net

Heterospirocyclic and Bis-Azirine Derivatives: Synthesis and Reactivity

The strained 2H-azirine ring can be incorporated into more complex molecular architectures, such as heterospirocyclic and bis-azirine systems. These derivatives exhibit unique reactivity and are of interest for their potential applications in medicinal chemistry and materials science.

Heterospirocyclic Derivatives:

The synthesis of spiro-fused 2H-azirines can be accomplished through various synthetic strategies. One notable method is the base-mediated Neber reaction of enaminopyrazolones with sulfonyl chlorides, which yields a range of spiro-fused 2H-azirine-pyrazolones under mild conditions. rsc.org This approach has also been explored for a catalytic asymmetric version, showing promise for the enantioselective synthesis of these spirocycles. rsc.org

Another approach involves the reaction of amide enolates with diphenylphosphorochloridate, which has been used to synthesize novel heterospirocyclic 3-amino-2H-azirines. uzh.ch These spirocyclic compounds can serve as amino acid equivalents in peptide synthesis. uzh.ch The reactivity of these heterospirocyclic azirines is characterized by the ring strain of the azirine moiety, making them susceptible to ring-opening reactions and cycloadditions.

Bis-Azirine Derivatives:

The synthesis of molecules containing two azirine rings, or bis-azirines, is a less explored area. However, the formation of bis-azirine metal complexes has been reported. For instance, the reaction of 3-aryl-2H-azirines with [Re(CO)₃(THF)₂Br] can afford neutral bis-azirine complexes where two azirine ligands coordinate to the rhenium center. researchgate.net In these complexes, the highly reactive and strained azirine ligand is stabilized through N-coordination to the transition metal. researchgate.net

The synthesis of bis-aziridinyl derivatives has also been reported, which are structurally related to bis-azirines. For example, a series of bis-triaziridinyl-benzoquinones has been synthesized and evaluated for their cytotoxic activities. nih.gov While not containing the 2H-azirine double bond, the chemistry of these compounds highlights the interest in molecules bearing multiple three-membered nitrogen-containing rings.

Functionalized Azirine Carboxylates and Other Electronically Modulated Derivatives

The introduction of electron-withdrawing groups, such as carboxylates, onto the 2H-azirine ring significantly modulates its reactivity, making these derivatives valuable synthetic intermediates.

A powerful method for the preparation of 2H-azirine-2-carboxylic acid derivatives is the isomerization of isoxazoles containing a heteroatomic substituent at the C5 position. nih.gov In particular, the catalytic isomerization of 5-chloroisoxazoles can generate azirine-2-carbonyl chlorides. nih.gov These reactive intermediates can be easily converted into a variety of derivatives, including amides, esters, and azides, by reacting them with nucleophiles. nih.gov

Furthermore, the Fe(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides provides a route to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. nih.gov These di-acid chlorides are precursors to 2H-azirine-2,2-dicarboxylic acids and their corresponding bis-amides and bis-esters. nih.gov

The first asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates has been achieved through the dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates. uzh.ch These enantiopure 2H-azirine-3-carboxylates have been shown to be effective aza-dienophiles in Diels-Alder reactions, leading to the formation of bicyclic and tricyclic aziridines in good yields. uzh.ch

The following table provides examples of functionalized azirine carboxylate derivatives and their precursors:

| Derivative Class | Synthetic Precursor | Key Transformation | Reference |

| 2H-Azirine-2-carboxamides | 3-Aryl-5-chloroisoxazoles | Fe(II)-catalyzed isomerization and reaction with amines | nih.gov |

| 2H-Azirine-2,2-dicarboxylic acids | 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Fe(II)-catalyzed isomerization and hydrolysis | nih.gov |

| Enantiopure 2H-Azirine-3-carboxylates | Methyl 2-chloroaziridine-2-carboxylates | Dehydrochlorination | uzh.ch |

The electronic modulation provided by the carboxylate groups enhances the electrophilicity of the azirine ring, making these compounds versatile partners in various cycloaddition and ring-opening reactions.

Concluding Remarks and Future Research Perspectives

Current Challenges and Emerging Opportunities in 2H-Azirine-3-amine Chemistry

The chemistry of 2H-azirine-3-amines is characterized by both significant challenges and burgeoning opportunities. A primary challenge lies in the inherent instability of the strained azirine ring, which can complicate synthesis, purification, and storage. beilstein-journals.org For chiral 2H-azirine-3-amines, the separation of diastereoisomers or enantiomers presents another significant hurdle. nih.gov

Despite these challenges, the high reactivity of the 2H-azirine core is also its greatest strength, opening up numerous opportunities. These compounds are potent building blocks in heterocyclic and peptide synthesis. nih.goviucr.org They are more reactive nucleophiles and stronger bases compared to the more extensively studied 3-aryl-2H-azirines. nih.goviucr.org This heightened reactivity allows for reactions to proceed under mild conditions, such as the reaction of N,N-disubstituted 3-amino-2H-azirines with carboxylic acids and N-protected amino acids at temperatures between 273–298 K. nih.goviucr.org

Emerging opportunities lie in harnessing their unique reactivity for novel transformations. For instance, their role as precursors to α,α-disubstituted α-amino acids is an area of active research. nih.gov Furthermore, the development of new catalytic systems, including photocatalysis, is expanding the synthetic utility of 2H-azirines, enabling transformations such as [3+n] ring-expansion reactions and selective bond cleavages. researchgate.net

| Compound Type | Reactivity Profile | Reaction Conditions | Example Reaction |

|---|---|---|---|

| 3-Aryl-2H-azirines | Less reactive nucleophiles | Refluxing benzene (B151609) for reaction with carboxylic acids | Formation of N-phenacylcarboxamides |

| 3-Amino-2H-azirines | More reactive nucleophiles, stronger bases | 273–298 K for reaction with carboxylic acids | Rapid formation of amide products |

Advancements in Synthetic Methodologies for N,2-Dimethyl-N-phenyl-2H-aziren-3-amine and Its Analogues

While specific synthetic routes for this compound are not extensively documented in publicly available literature, methodologies for analogous 3-amino-2H-azirines provide a strong foundation for its potential synthesis. Traditional methods for the synthesis of the 2H-azirine ring include the Neber rearrangement, isomerization of isoxazoles, and the decomposition of vinyl azides. researchgate.netresearchgate.net

Recent advancements have focused on developing more efficient, sustainable, and safer synthetic protocols. The use of flow chemistry for the synthesis of 2H-azirines from vinyl azides, for example, mitigates the risks associated with the potentially explosive nature of organic azides under batch conditions. beilstein-journals.org This approach allows for better control over reaction parameters and enhances safety and scalability. beilstein-journals.org

Furthermore, novel catalytic methods are continuously being developed. These include:

Oxidative cyclization of enamines: This has been achieved using reagents like phenyliodine (III) diacetate (PIDA) or molecular iodine under mild, transition-metal-free conditions. organic-chemistry.org

Photocatalytic and copper-catalyzed imination of C-H bonds: This modern approach allows for the formation of the azirine ring through the generation of nitrene intermediates. organic-chemistry.org

Rhodium-catalyzed rearrangement of α-oximino ketenes: This method provides access to 2H-azirines with quaternary centers. organic-chemistry.org

For N-phenyl substituted analogues like 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine, synthesis has been reported starting from the corresponding amide or thioamide precursors. iucr.org These routes could likely be adapted for the synthesis of this compound.

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Flow Chemistry | Vinyl azides | Enhanced safety and scalability | beilstein-journals.org |

| Oxidative Cyclization | Enamines | Mild, transition-metal-free conditions | organic-chemistry.org |

| Photocatalysis/Copper Catalysis | Compounds with unactivated C-H bonds | Formation via nitrene intermediates | organic-chemistry.org |

| Rhodium Catalysis | α-Diazo oxime ethers | Access to quaternary-substituted azirines | organic-chemistry.org |

Untapped Potential in Complex Molecular Architecture and Targeted Bioactive Compound Synthesis

The true potential of this compound and its analogues lies in their application as building blocks for complex molecules and bioactive compounds. The high ring strain of 2H-azirines makes them excellent precursors for a variety of ring-opening and ring-expansion reactions, leading to diverse heterocyclic structures. skbu.ac.inresearchgate.net

One of the most promising applications is in peptide synthesis, where 3-amino-2H-azirines serve as synthons for α,α-disubstituted glycines. researchgate.net The "azirine/oxazolone method" has proven to be a superior technique for incorporating these non-proteinogenic amino acids into peptide chains without the need for coupling reagents. researchgate.net This opens up possibilities for creating novel peptides with tailored structures and biological activities.

The synthesis of bioactive compounds containing the 2H-azirine moiety is another area of significant interest. skbu.ac.inresearchgate.net Although naturally occurring 2H-azirines are rare, the synthetic versatility of these compounds allows for the construction of novel derivatives for biological screening. skbu.ac.in The development of new drugs and agrochemicals could benefit from the unique structural features that can be introduced using 2H-azirine-3-amine chemistry. researchgate.net The potential for these compounds to act as electrophiles, nucleophiles, dienophiles, or dipolarophiles in various chemical transformations underscores their utility in constructing complex molecular architectures. skbu.ac.in

Future research will likely focus on the development of stereoselective synthetic methods to produce enantiomerically pure 2H-azirine-3-amines, which are crucial for the synthesis of chiral bioactive molecules. nih.gov The exploration of their reactivity in multicomponent reactions and cascade sequences could also lead to the efficient assembly of complex molecular scaffolds from simple precursors.

Q & A

Q. Basic

- 15N NMR : Directly probes nitrogen’s electronic state (shift range: 50–150 ppm for azirines).

- XPS : Measures binding energy of N 1s electrons (~398–400 eV for sp²-hybridized nitrogen).

- UV-Vis : Detects n→π* transitions (λmax ~250–300 nm) .

How do solvent polarity and proticity affect the stability of this compound?

Advanced

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the azirine ring via dipole interactions, while protic solvents (e.g., MeOH) accelerate hydrolysis. Conduct accelerated stability studies:

Dissolve compound in varied solvents.

Monitor degradation via HPLC at intervals (0, 24, 48 hours).

Derive shelf-life using Arrhenius kinetics .

What mechanistic insights explain competing pathways in azirine functionalization?

Advanced

Competition between electrophilic addition and [2+2] cycloaddition is governed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.